6-(1,1,2-Trimethyl-1,2-dihydro-3H-benzo[e]indol-3-yl)hexanoic acid hydrobromide
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Overview
Description
6-(1,1,2-Trimethyl-1,2-dihydro-3H-benzo[e]indol-3-yl)hexanoic acid hydrobromide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1,1,2-Trimethyl-1,2-dihydro-3H-benzo[e]indol-3-yl)hexanoic acid hydrobromide typically involves multiple steps. One common method involves the reaction of 1,1,2-trimethyl-1H-benzo[e]indole with hexanoic acid under specific conditions. The reaction mixture is stirred at room temperature and then refluxed for several hours. After the reaction is complete, the mixture is poured onto ice and neutralized with sodium carbonate, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
6-(1,1,2-Trimethyl-1,2-dihydro-3H-benzo[e]indol-3-yl)hexanoic acid hydrobromide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
6-(1,1,2-Trimethyl-1,2-dihydro-3H-benzo[e]indol-3-yl)hexanoic acid hydrobromide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various indole derivatives.
Biology: Acts as a fluorescent probe for intracellular pH detection and cell marking.
Industry: Used in the production of dyes and pigments due to its stable chemical structure.
Mechanism of Action
The mechanism of action of 6-(1,1,2-Trimethyl-1,2-dihydro-3H-benzo[e]indol-3-yl)hexanoic acid hydrobromide involves its interaction with specific molecular targets. The compound can act as a fluorescent probe, binding to intracellular components and emitting fluorescence under specific conditions. This property is utilized in various imaging techniques to visualize cellular processes .
Comparison with Similar Compounds
Similar Compounds
1,1,2-Trimethyl-1H-benzo[e]indole: A precursor in the synthesis of the target compound.
2,3,3-Trimethyl-3H-indole: Another indole derivative with similar chemical properties.
1,3,3-Trimethylindolino-6′-nitrobenzopyrylospiran: Used in photochromic applications.
Uniqueness
6-(1,1,2-Trimethyl-1,2-dihydro-3H-benzo[e]indol-3-yl)hexanoic acid hydrobromide is unique due to its specific structure, which imparts distinct fluorescent properties. This makes it particularly useful in imaging applications, setting it apart from other similar compounds.
Properties
IUPAC Name |
6-(1,1,2-trimethyl-2H-benzo[e]indol-3-yl)hexanoic acid;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO2.BrH/c1-15-21(2,3)20-17-10-7-6-9-16(17)12-13-18(20)22(15)14-8-4-5-11-19(23)24;/h6-7,9-10,12-13,15H,4-5,8,11,14H2,1-3H3,(H,23,24);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQNQVPABQGCIDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C2=C(N1CCCCCC(=O)O)C=CC3=CC=CC=C32)(C)C.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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